molecular formula C7H12O2 B3178493 (E)-5-methylhex-3-enoic acid CAS No. 59320-76-2

(E)-5-methylhex-3-enoic acid

Cat. No. B3178493
CAS RN: 59320-76-2
M. Wt: 128.17 g/mol
InChI Key: CIBMDQOEVWDTDT-ONEGZZNKSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or occurrence in nature or in industrial processes.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography can provide information about the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its behavior as a reactant or a product in various chemical reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. The compound’s stability, reactivity, and acidity or basicity may also be studied.


Scientific Research Applications

Synthesis and Labeling

  • Labeling and Synthesis Techniques : A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids has been developed, which is essential for synthesizing 14C-labeled compounds of this type. This advancement is significant for research involving labeled compounds (Jessen, Selvig, & Valsborg, 2001).

Photoisomerization Studies

  • Photoisomerization Research : Studies on the photoisomerizations of protonated 5-methylhex-3-en-2-one and related compounds have been conducted. These studies provide insights into the behavior of such compounds under light exposure, revealing details about isomerization and transformation processes (Childs et al., 1983).

Enantioselective Synthesis

  • Enantioselective Synthesis Applications : The compound has been used in the enantioselective synthesis of related compounds. For example, a method for synthesizing (S)-(+)-3-aminomethyl-5-methylhexanoic acid involves asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt (Burk et al., 2003).

Chemical Reactions and Rearrangements

  • Chemical Rearrangements in Acylation and Lactonisation : The compound has been involved in studies observing skeletal rearrangements during the lactonisation and intramolecular acylation of branched-chain and cyclic alkenoic acids (Ansell, Emmett, & Grimwood, 1969).

Mass Spectrometry and Fragmentation Studies

  • Mass Spectra Analysis : Mass spectra of δ-lactones derived from similar acids have been determined, providing insights into the fragmentation patterns of these compounds and aiding in the understanding of their chemical properties (Urbach, Stark, & Nobuhara, 1972).

Determining Molecular Configuration

  • Determining Molecular Configuration : Studies have been conducted on the catalytic hydrogenation of related compounds to determine their molecular configuration. This research is crucial for understanding the stereochemistry of these molecules (Crombie, Jenkins, & Roblin, 1975).

Biosynthesis Studies

  • Biosynthesis Research : The biosynthesis of 2-amino-4-methylhex-4-enoic acid in certain plant species has been investigated, revealing important insights into the natural synthesis pathways of these compounds (Fowden & Mazelis, 1971).

Pharmaceutical Synthesis

  • Applications in Pharmaceutical Synthesis : The compound has been studied in the context of metabolic synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin (Gillard & Belanger, 1987).

Amino Acid Studies

  • Amino Acid Research : Research has been done on novel amino acids from certain plant species, where 2-amino-4-methylhex-4-enoic acid plays a significant role (Fowden, 1968).

Pheromone Synthesis

  • Pheromone Synthesis : The synthesis of 3-methylhept-2(Z)-enoic acid, a sex pheromone of the dry bean beetle, demonstrates the application of (E)-5-methylhex-3-enoic acid in the field of entomology and pheromone research (Pinsker, Tsiklauri, & Grigor'eva, 1999).

Studies in Stereochemistry

  • Stereochemistry and Synthesis : Research into the stereospecific synthesis of (Z) or (E)-3-methylalk-2-enoic acids has provided valuable insights into the stereochemistry of these molecules (Abarbri, Parrain, & Duchěne, 1995).

Inhibition in Pheromone Biosynthesis

  • Pheromone Biosynthesis Inhibition : Studies show that certain acids interfere with the production of components of the Spodoptera littoralis sex pheromone blend, demonstrating the compound's potential role in biochemistry and insect control (Gosalbo et al., 1992).

Synthesis of Luminescent Molecular Crystals

  • Luminescent Crystal Synthesis : Research has been conducted on the synthesis of organic compounds related to (E)-5-methylhex-3-enoic acid for use in creating stable luminescent molecular crystals (Zhestkij et al., 2021).

Rh(II)-Catalyzed Cyclization Chemistry

  • Cyclization Chemistry : The Rh(II)-catalyzed reaction of the E-isomer of a related diazo compound has been studied, leading to the formation of 1,3-dioxoles, which is significant for understanding cyclization chemistry (Padwa, Boonsombat, & Rashatasakhon, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis or use.


For a specific compound like “(E)-5-methylhex-3-enoic acid”, you would need to look up these details in scientific literature or databases. If the compound is not well-studied, it may be necessary to conduct experiments to gather this information. Please consult with a chemistry professional for more detailed and specific information.


properties

IUPAC Name

(E)-5-methylhex-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBMDQOEVWDTDT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-methylhex-3-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LC Morrill, SM Smith, AMZ Slawin… - The Journal of Organic …, 2014 - ACS Publications
Isothiourea HBTM-2.1 promotes the catalytic asymmetric α-functionalization of 3-alkenoic acids through formal [2 + 2] cycloadditions with N-tosyl aldimines and formal [4 + 2] …
Number of citations: 69 pubs.acs.org
R Ding, Y Li, Y Liu, B Sun, S Yang… - Flavour and Fragrance …, 2018 - Wiley Online Library
Butenolides are of high interest as potential flavouring compounds. Efficient and general methods for the production of these compounds remain to be developed. A series of …
Number of citations: 12 onlinelibrary.wiley.com
DS Hsu, MY Wang, JY Huang - The Journal of Organic Chemistry, 2021 - ACS Publications
The asymmetric total syntheses of (+)-5-epi-schisansphenin B and the proposed structure of (+)-15-hydroxyacora-4(14),8-diene have been accomplished from 1,3-cyclopentadione (10) …
Number of citations: 1 pubs.acs.org
AD Manick, H Tanaka, K Oisaki, M Kanai - Synthesis, 2018 - thieme-connect.com
A new cooperative organophotoredox/copper catalysis allowing for the conversion of β,γ-unsaturated carboxylic acids into allylic hydrazides via radical regioselective allylic …
Number of citations: 4 www.thieme-connect.com

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